molecular formula C7H6N2O2 B1168885 ETHOQUINE CAS No. 112300-33-1

ETHOQUINE

Cat. No.: B1168885
CAS No.: 112300-33-1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a synthetic quinoline derivative primarily utilized as an antioxidant in animal feed to prevent lipid peroxidation . Its molecular formula is C₁₄H₁₉NO, with an average molecular weight of 217.31 g/mol . The compound features a quinoline backbone substituted with an ethoxy group at the 6-position and methyl groups at the 2,2,4-positions, contributing to its stability and radical-scavenging activity .

Metabolically, ethoxyquin undergoes deethylation to form 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, alongside hydroxylated and dihydroxylated metabolites . Studies in rats indicate rapid tissue distribution post-administration, with major metabolic pathways involving hepatic enzymes .

Properties

CAS No.

112300-33-1

Molecular Formula

C7H6N2O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHOQUINE involves the reaction of quinuclidine with propanoic acid under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

ETHOQUINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHOQUINE has a wide range of applications in scientific research:

Mechanism of Action

ETHOQUINE exerts its effects by acting as an acetylcholine receptor agonist. It binds to the acetylcholine receptors on the surface of neurons, mimicking the action of acetylcholine. This binding leads to the activation of the receptor and subsequent signal transduction pathways, resulting in various physiological effects. The primary molecular targets are the nicotinic acetylcholine receptors, which play a crucial role in neurotransmission .

Comparison with Similar Compounds

Iodochlorhydroxyquin (Clioquinol)

  • Structure: 5-chloro-8-hydroxy-7-iodoquinoline.
  • Use : Antimicrobial agent (topical) for fungal and bacterial infections .
  • Key Differences: Substituents: Clioquinol has halogen (Cl, I) and hydroxyl groups at positions 5, 7, and 8, whereas ethoxyquin has ethoxy and methyl groups. Activity: Clioquinol’s halogenation enhances metal chelation and antimicrobial effects, unlike ethoxyquin’s antioxidative role .

Hydroxychloroquine

  • Structure: 4-aminoquinoline with a hydroxyl group.
  • Use: Antimalarial and immunomodulatory drug .
  • Key Differences :
    • Pharmacological Target: Hydroxychloroquine acts on lysosomal pH and immune cells, contrasting with ethoxyquin’s lipid peroxidation inhibition .

Functional Analogs: Antioxidants

Hydroquinone

  • Structure : Benzene-1,4-diol.
  • Use : Reducing agent in cosmetics and industrial processes .
  • Key Differences: Mechanism: Hydroquinone donates electrons directly, forming benzoquinone, while ethoxyquin stabilizes radicals via resonance in the quinoline ring . Toxicity: Hydroquinone is associated with carcinogenicity, whereas ethoxyquin’s safety in feed is well-documented (though debated in human exposure) .

Data Tables

Table 1: Structural and Functional Comparison of Ethoxyquin with Analogs

Compound Molecular Formula Molecular Weight (g/mol) Primary Use Key Metabolic Pathway
Ethoxyquin C₁₄H₁₉NO 217.31 Feed antioxidant Deethylation, hydroxylation
Iodochlorhydroxyquin C₉H₅ClINO 305.50 Antimicrobial Hepatic conjugation
Hydroquinone C₆H₆O₂ 110.11 Cosmetic antioxidant Oxidation to benzoquinone

Table 2: Pharmacokinetic and Toxicological Data

Compound Bioavailability Half-Life (hr) Notable Metabolites Regulatory Status
Ethoxyquin High (oral) 2–4 6-hydroxy-2,2,4-trimethylquinoline Approved for animal feed
Hydroquinone Moderate 1–3 Benzoquinone, glutathione conjugates Restricted in cosmetics

Research Findings

Metabolic Stability: Ethoxyquin’s ethoxy group enhances metabolic stability compared to hydroquinone, which rapidly oxidizes in vivo .

Antioxidant Efficacy: Ethoxyquin outperforms hydroquinone in preventing lipid peroxidation in feed matrices due to its lipophilic quinoline structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.